molecular formula C13H11NO3S B079467 4-(acetylamino)phenyl 2-thiophenecarboxylate CAS No. 67542-43-2

4-(acetylamino)phenyl 2-thiophenecarboxylate

Cat. No.: B079467
CAS No.: 67542-43-2
M. Wt: 261.3 g/mol
InChI Key: FGNYPSLGEUCLPH-UHFFFAOYSA-N
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Description

4-(acetylamino)phenyl 2-thiophenecarboxylate is a chemical compound with the molecular formula C13H11NO3S. It is a member of the benzoate ester family and is characterized by the presence of a thiophene ring and an acetamidophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-thiophenecarboxylic acid (4-acetamidophenyl) ester typically involves the esterification of 2-thiophenecarboxylic acid with 4-acetamidophenol. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of 2-thiophenecarboxylic acid (4-acetamidophenyl) ester may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(acetylamino)phenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(acetylamino)phenyl 2-thiophenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-thiophenecarboxylic acid (4-acetamidophenyl) ester involves its interaction with specific molecular targets. The thiophene ring and acetamidophenyl group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-(acetylamino)phenyl 2-thiophenecarboxylate is unique due to the presence of both the thiophene ring and the acetamidophenyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

67542-43-2

Molecular Formula

C13H11NO3S

Molecular Weight

261.3 g/mol

IUPAC Name

(4-acetamidophenyl) thiophene-2-carboxylate

InChI

InChI=1S/C13H11NO3S/c1-9(15)14-10-4-6-11(7-5-10)17-13(16)12-3-2-8-18-12/h2-8H,1H3,(H,14,15)

InChI Key

FGNYPSLGEUCLPH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CS2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CS2

Synonyms

4-acetamidophenyl-2-thiophenecarboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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